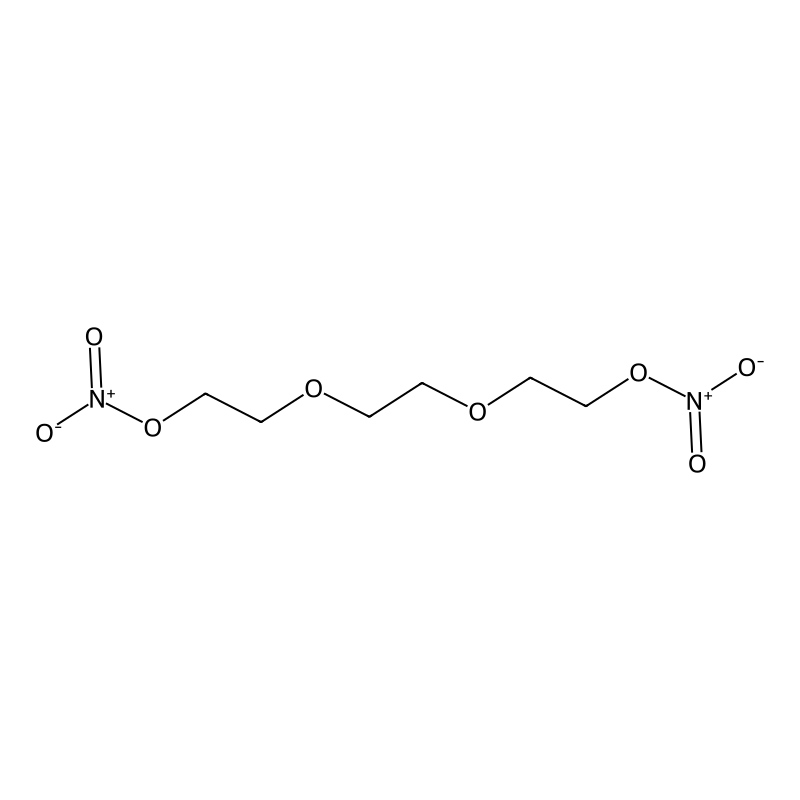

Triethylene glycol dinitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Energetic Plasticizer:

- TEGDN functions as an energetic plasticizer in propellants and explosives, meaning it lowers the freezing point and viscosity of the primary energetic material while also contributing to the overall energy output .

- Research focuses on understanding how TEGDN interacts with other energetic materials at the molecular level to optimize these properties .

Combustion Studies:

- Scientists study the combustion behavior of TEGDN to understand its decomposition products, burning rate, and overall energy release profile. This information is crucial for the safe and efficient design of propellants and explosives .

Environmental Impact:

- Research is ongoing to assess the environmental impact of TEGDN, particularly in the context of its potential release from munition production facilities and waste streams .

- This includes studying its biodegradation and persistence in various environmental compartments.

Alternative Propellants:

- TEGDN, along with other nitrate esters, is being investigated as a potential replacement for nitroglycerin in propellants due to itssafer handling characteristics and potentially lower environmental impact .

- Research in this area involves comparing the performance and stability of TEGDN-based propellants to traditional nitroglycerin formulations.

Toxicological Research:

Triethylene glycol dinitrate is an ether, nitrated alcohol ester derived from triethylene glycol. It appears as a pale yellow, oily liquid and is primarily used as an energetic plasticizer in explosives and propellants. This compound has similarities to nitroglycerin, particularly in its explosive properties, but it exhibits a distinct chemical structure and behavior. Triethylene glycol dinitrate is noted for its stability compared to other nitrated compounds, making it a valuable additive in various explosive formulations .

- Decomposition: Upon rapid heating, triethylene glycol dinitrate can decompose explosively. The decomposition of triethylene glycol dinitrate is characterized by the release of gases, including nitrogen oxides, which can be hazardous .

- Reaction with Bases: When reacted with strong bases such as potassium hydroxide, triethylene glycol dinitrate can yield triethylene glycol and potassium nitrate:

- Oxidation: Triethylene glycol dinitrate can also participate in oxidation reactions, which may lead to the formation of various nitrated products depending on the reaction conditions.

- Toxicity: High levels of exposure can result in symptoms such as headaches, dizziness, nausea, and even methemoglobinemia, which affects the blood's ability to carry oxygen .

- Organ Damage: Prolonged exposure may cause damage to red blood cells, leading to anemia, and affect organs such as the liver and kidneys .

The synthesis of triethylene glycol dinitrate typically involves the nitration of triethylene glycol using a mixture of nitric acid and sulfuric acid. The general process includes:

- Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is prepared.

- Nitration Reaction: Triethylene glycol is gradually added to the nitrating mixture while maintaining a low temperature to control the reaction rate.

- Isolation: The resulting product is then purified through washing and distillation processes to remove unreacted acids and byproducts.

This method allows for the efficient production of triethylene glycol dinitrate with controlled yields .

Triethylene glycol dinitrate is utilized in various applications:

- Explosives: It serves as an energetic plasticizer in explosives formulations, enhancing the performance and stability of materials like dynamite.

- Propellants: It is used in propellant formulations due to its ability to improve energy output and reduce freezing points in cold weather applications.

- Detection Taggant: Historically, triethylene glycol dinitrate was used as a detection taggant in certain plastic explosives for enhanced safety measures .

Studies on the interactions of triethylene glycol dinitrate focus on its reactivity with other chemicals and its thermal stability:

- Thermal Decomposition Kinetics: Research indicates that the thermal decomposition kinetics of triethylene glycol dinitrate are influenced by pressure changes, affecting its stability under various conditions .

- Reactivity with Reducing Agents: The compound can react violently with reducing agents and other reactive chemicals, necessitating careful handling in laboratory and industrial settings .

Several compounds share similarities with triethylene glycol dinitrate in terms of structure or application. These include:

- Nitroglycerin: A well-known explosive that shares similar properties but has different stability characteristics.

- Diethylene Glycol Dinitrate: Another nitrated ester that serves similar roles in explosives but has distinct physical properties.

- Trimethylolethane Trinitrate: Often used alongside triethylene glycol dinitrate for similar applications in propellants.

Comparison TableCompound Structure Type Primary Use Stability Triethylene Glycol Dinitrate Ether Nitrate Explosive Plasticizer Moderate Nitroglycerin Trinitrate Explosive Less stable Diethylene Glycol Dinitrate Dinitrate Explosive Moderate Trimethylolethane Trinitrate Trinitrate Propellant Moderate

| Compound | Structure Type | Primary Use | Stability |

|---|---|---|---|

| Triethylene Glycol Dinitrate | Ether Nitrate | Explosive Plasticizer | Moderate |

| Nitroglycerin | Trinitrate | Explosive | Less stable |

| Diethylene Glycol Dinitrate | Dinitrate | Explosive | Moderate |

| Trimethylolethane Trinitrate | Trinitrate | Propellant | Moderate |

Triethylene glycol dinitrate stands out due to its unique balance between stability and explosive potential, making it an important component in modern explosive formulations while being less hazardous than some of its counterparts.

Nitration Processes and Reaction Optimization

The traditional approach to TEGDN synthesis involves the nitration of triethylene glycol (TEG) using a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid" nitration. This process follows the general reaction:

TEG (C₆H₁₄O₄) + 2 HNO₃ → TEGDN (C₆H₁₂N₂O₈) + 2 H₂O

In this reaction, nitronium ions (NO₂⁺) generated in the mixed acid act as the nitrating species, substituting the hydrogen atoms in the hydroxyl groups of TEG with nitro groups in an O-nitration reaction. The reaction is highly exothermic and requires careful control of temperature and reactant ratios to ensure safety and optimize yield and purity.

Historical studies on TEGDN production have explored various acid compositions and reaction conditions. Aubertein's investigations revealed that an optimal mixed acid composition for TEGDN consists of 70% HNO₃, 28% H₂SO₄, and less than 2% H₂O. Using a ratio of one part TEG to 2.47 parts mixed acid, yields of approximately 81% were reported.

Further research at Picatinny Arsenal found that increasing the nitric acid concentration in the mixed acid decreased the solubility of TEGDN in the nitrating bath while improving the stability of the spent acid. They demonstrated that a nitric acid/sulfuric acid ratio of 75/25 with a nitric acid/TEG ratio of 2:1 could achieve yields as high as 95% when the reaction mixture was drowned and neutralized before separation.

An alternative approach to TEGDN synthesis employs nitrate salts and sulfuric acid instead of the traditional mixed acid. This method has been investigated using various nitrate salts including sodium nitrate (NaNO₃), potassium nitrate (KNO₃), ammonium nitrate (NH₄NO₃), calcium nitrate (Ca(NO₃)₂), and magnesium nitrate (Mg(NO₃)₂). The nitration mechanism remains similar, with nitronium ions acting as the nitrating species. This approach offers potential advantages in terms of safety and reaction control.

For complete nitration of TEG using the nitrate salt method, approximately four molar equivalents of the nitrate salt are required since TEG has two hydroxyl groups. Research has shown that using greater than two molar equivalents of nitrate salt per hydroxyl group can enable increased reaction rates and higher yields.

Table 1: Comparison of Different Nitration Approaches for TEGDN Synthesis

Optimization of the nitration process involves careful control of several key parameters:

Temperature Control: The reaction is typically conducted at low temperatures (around 0-15°C) to manage the exothermic nature of the nitration process and minimize side reactions. Historical studies have investigated temperatures as low as -15°C, with reaction completion observed within 9 minutes after final glycol addition even at this low temperature.

Acid Composition: The ratio of nitric acid to sulfuric acid significantly impacts the reaction. Higher nitric acid concentrations reduce TEGDN solubility in the nitrating bath but increase spent acid stability. However, excess sulfuric acid can lead to unwanted sulfation of the product.

Reaction Time: Depending on the method and conditions, reaction times can range from minutes in continuous flow systems to several hours in batch processes. Kinetic studies have shown that nitration reactions reach essential equilibrium within 6-11 minutes after final glycol addition at temperatures from -15°C to +10°C.

Agitation and Mixing: Efficient mixing is critical for ensuring uniform reaction conditions and preventing localized overheating or concentration gradients that could lead to side reactions or safety hazards.

Microreactor-Based Synthesis

Recent advances in process intensification have led to the development of continuous flow systems using microreactor technology for nitrate ester production, including TEGDN. Microreactors offer several significant advantages for nitration reactions, which are highly exothermic and potentially hazardous:

Enhanced Heat Transfer: The high surface-to-volume ratio of microreactors allows for efficient heat dissipation, reducing the risk of thermal runaway reactions and hot spots.

Improved Mixing: Microreactors enable rapid and efficient mixing of reactants, ensuring uniform reaction conditions and reducing side reactions.

Precise Control: Continuous flow systems allow for precise control of reaction parameters such as temperature, residence time, and reactant ratios.

Safety: The small internal volumes of microreactors minimize the quantity of hazardous materials present at any given time, enhancing overall process safety.

Scalability: Microreactor systems can be scaled up by numbering up (adding parallel reactors) rather than scaling up reactor dimensions, preserving the advantageous heat and mass transfer characteristics.

A recent study demonstrated a continuous flow process for producing various nitrate esters, including TEGDN, using microreactor technology. In this process, triethylene glycol and nitric acid are continuously fed into a microreactor, resulting in yields exceeding 90% with a remarkably short residence time of just 1 minute. This corresponds to a space-time yield of more than 18 g/h/mL of reactor volume, indicating high process efficiency.

Another report described a remote-controlled microreactor plant specifically designed for the production of various nitrate ester oils, potentially including TEGDN. This plant featured microreactors made of glass, developed specifically for high-throughput applications in both synthesis and downstream processing (washing and extraction). The modular design allowed for quick adaptation to different production campaigns depending on the viscosities of starting materials and products.

Materials of construction for microreactors used in nitration processes are critical due to the corrosive nature of the acids involved. Research has explored corrosion-resistant materials such as PTFE (polytetrafluoroethylene) and tantalum for constructing microreactors suitable for mixed acid nitration. These materials withstand the harsh reaction conditions while providing the necessary heat transfer capabilities.

Table 2: Comparison of Traditional Batch and Microreactor-Based Synthesis for Nitrate Esters

Microreactor design for TEGDN production typically involves several key components:

Precise Dosing Systems: High-precision pumps deliver the reactants at controlled flow rates to ensure proper stoichiometric ratios.

Efficient Mixers: Specialized micromixers ensure rapid and thorough mixing of the reactants before they enter the reaction channels.

Temperature-Controlled Reaction Channels: The reaction channels are designed to maximize heat transfer and maintain precise temperature control throughout the reaction.

Downstream Processing Units: Integrated systems for quenching, neutralization, washing, and extraction of the product.

Automated Control Systems: Advanced control systems monitor and adjust process parameters in real-time to ensure consistent product quality and safety.

Purity Control and Isolation Techniques

Producing high-purity TEGDN is essential for its application in energetic formulations. Various techniques have been developed for the purification, isolation, and quality control of TEGDN:

Extraction and Washing: After nitration, the reaction mixture is typically drowned in ice water, creating a two-phase system. The TEGDN phase is separated and subjected to multiple washing steps to remove residual acids and impurities. Traditional processes involve:

Solvent Extraction: Ether extraction has been used historically to isolate TEGDN from the reaction mixture. The product is extracted multiple times with ether, and the ethereal solution is washed, neutralized, and dried before solvent removal.

Continuous Purification: Modern continuous flow processes integrate continuous purification steps. For example, microreactor plants may include tailor-made microstructured reactors specifically designed for continuous washing and extraction steps to purify and stabilize the raw nitrate ester products.

Analytical Quality Control: Various analytical techniques are employed to assess TEGDN purity:

Stabilization: Given the relative instability of TEGDN, stabilization steps may be incorporated into the manufacturing process to enhance the shelf life and safety of the final product.

Table 4: Purity Levels Achieved Through Different Synthesis and Purification Approaches

The purity of TEGDN is critical for its performance in energetic formulations. Impurities can affect stability, sensitivity, and compatibility with other components. Common impurities in TEGDN production may include:

- Partially nitrated products: Compounds where not all hydroxyl groups have been nitrated

- Sulfated byproducts: Resulting from side reactions with sulfuric acid

- Oxidation products: Formed during the nitration process or subsequent handling

- Residual acids: Nitric and sulfuric acids that were not completely removed during washing

- Decomposition products: Resulting from the instability of the nitrate ester structure

Modern analytical methods allow for detailed characterization of these impurities and the development of purification processes to minimize their presence in the final product. The optimization of both synthesis and purification processes is essential for producing high-quality TEGDN suitable for its intended applications.

Nitrocellulose/Triethylene Glycol Dinitrate Composites

Triethylene glycol dinitrate serves as a co-plasticizer in nitrocellulose-based propellants, where its ether-linked molecular structure reduces sensitivity compared to nitroglycerin while maintaining energy output [1] [4]. The spacing between nitrate ester groups in TEGDN—owing to its triethylene glycol backbone—minimizes intramolecular strain, enabling stable integration into nitrocellulose matrices. Fourier-transform infrared spectroscopy (FT-IR) studies reveal that TEGDN forms hydrogen bonds with nitrocellulose’s hydroxyl groups, with binding energies ranging from 20.6 to 39.3 kJ/mol depending on molecular orientation [6]. This interaction plasticizes the nitrocellulose network, lowering glass transition temperatures by approximately 15–20°C compared to unplasticized formulations [4].

X-ray diffraction analyses demonstrate that TEGDN disrupts nitrocellulose’s crystalline regions, achieving homogenization at concentrations above 15 wt% [5]. The compound’s low volatility (vapor pressure: 0.003 mmHg at 25°C) ensures long-term stability in storage, though its higher viscosity (11.90 cP at 20°C) compared to nitroglycerin necessitates optimized processing temperatures during composite manufacturing [3] [4].

Bacterial Cellulose/Triethylene Glycol Dinitrate Interactions

Nitrated bacterial cellulose (NBC) composites plasticized with triethylene glycol dinitrate exhibit superior mechanical strength compared to nitrocellulose analogs, with tensile strength improvements of 18–22% observed at 15 wt% TEGDN loading [5]. The bacterial cellulose’s nanofibrillar structure provides a high surface area for TEGDN adsorption, as confirmed by field-emission scanning electron microscopy showing uniform dispersion without phase separation [5].

Thermogravimetric analysis reveals that TEGDN increases NBC’s decomposition onset temperature by 12–15°C, attributed to nitrate ester interactions stabilizing cellulose’s glycosidic linkages [5]. Nuclear magnetic resonance (¹H NMR) spectra indicate covalent bonding between TEGDN’s terminal nitrate groups and NBC’s hydroxyl moieties, with a characteristic downfield shift of 0.3 ppm observed for cellulose protons adjacent to esterification sites [5].

Heterogeneous Dimer Formation with Nitrate Esters

Triethylene glycol dinitrate participates in heterogeneous dimerization with diethylene glycol dinitrate (DEGDN) and nitroglycerin via N–O electrostatic interactions and C–H···O hydrogen bonding [6]. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict dimer binding energies of 27.4 kJ/mol for TEGDN-DEGDN and 33.1 kJ/mol for TEGDN-nitroglycerin complexes [6]. These dimers exhibit planar configurations in the gas phase, with intermolecular distances of 2.8–3.1 Å between nitrate oxygens and alkyl hydrogens [6].

Infrared spectroscopy confirms dimer stability through nitrate asymmetric stretching frequency red shifts of 12–18 cm⁻¹, consistent with weakened N–O bonds due to intermolecular interactions [6]. Such dimerization behavior influences plasticizer miscibility in multicomponent propellant systems, with differential scanning calorimetry showing a 5–7°C reduction in phase separation temperatures for TEGDN-DEGDN blends compared to individual components [4].

Rheological Behavior in Solvent Systems

The rheological properties of triethylene glycol dinitrate in dimethylformamide (DMF) solutions follow a power-law relationship between viscosity and concentration:

$$ \eta = 0.048C^{1.82} $$

where $$\eta$$ is viscosity (mPa·s) and $$C$$ is concentration (wt%) [5]. At 25°C, 10 wt% TEGDN/DMF solutions exhibit Newtonian behavior with a viscosity of 220 mPa·s, transitioning to shear-thinning characteristics above 20 wt% [5]. Dynamic mechanical analysis shows storage modulus (G') dominance over loss modulus (G'') at frequencies >10 rad/s for concentrations ≥15 wt%, indicating elastic network formation [5].

Table 1: Physical Properties of Triethylene Glycol Dinitrate

| Property | Value |

|---|---|

| Density (20°C) | 1.329 g/mL |

| Refractive Index (20°C) | 1.454 |

| Molar Volume | 180.7 mL/mol |

| Viscosity (20°C) | 11.90 cP |

Source: Stenutz Chemical Database [3]

Solvent choice critically impacts rheology—acetone solutions show 30% lower viscosities than DMF at equivalent concentrations due to reduced dipole-dipole interactions [5]. This solvent-dependent behavior guides processing parameter optimization for composite fiber spinning and casting applications.

Triethylene glycol dinitrate demonstrates distinct thermal stability characteristics that are significantly influenced by environmental conditions, particularly pressure and temperature. Under controlled ambient conditions, triethylene glycol dinitrate exhibits a decomposition temperature of 228°C at 760 mmHg, which is substantially higher than that of nitroglycerin (50-60°C), indicating superior thermal stability [1]. This enhanced thermal stability makes triethylene glycol dinitrate a safer alternative for handling and storage compared to more sensitive nitrate esters.

The thermal decomposition process follows first-order kinetics, with the primary mechanism involving the homolytic cleavage of the O-NO₂ bond [2] . Differential scanning calorimetry studies reveal that the decomposition exhibits a characteristic exothermic peak at approximately 200.4°C under atmospheric pressure conditions [2]. The decomposition mechanism is fundamentally unimolecular under ambient pressure conditions, proceeding through the breaking of the weakest bond in the molecule, which is the nitrate ester linkage.

Under controlled conditions, triethylene glycol dinitrate displays excellent thermal stability characteristics when compared to other nitrate esters. The activation energy for thermal decomposition ranges from 149.24 to 162.88 kJ/mol, depending on molecular weight and specific structural characteristics . These values are consistent with other nitrate esters of similar structure, indicating that the thermal decomposition mechanism primarily involves the breaking of the O-NO₂ bond as the rate-determining step [4].

The thermal stability assessment reveals that triethylene glycol dinitrate maintains its integrity at temperatures well below its decomposition threshold. Storage stability tests indicate that the compound remains stable at ambient temperatures for extended periods, with minimal decomposition occurring at temperatures below 150°C . This stability profile makes triethylene glycol dinitrate suitable for applications requiring long-term storage under varying temperature conditions.

High-Pressure Decomposition Mechanisms

The decomposition behavior of triethylene glycol dinitrate undergoes significant changes under elevated pressure conditions, fundamentally altering both the kinetic parameters and the underlying reaction mechanisms. High-pressure differential scanning calorimetry studies demonstrate that pressures above 2 MPa cause a transition from gas-phase to liquid-phase decomposition, resulting in substantial modifications to the thermal decomposition profile [2] [5].

Under high-pressure conditions, the decomposition peak temperature decreases significantly compared to atmospheric pressure conditions. At 2 MPa, the peak temperature reduction is approximately 15-20°C, while at 4 MPa, further reductions are observed [2]. This pressure-induced decrease in decomposition temperature indicates that elevated pressure facilitates the decomposition process by altering the energy barriers associated with bond breaking and subsequent reactions.

The decomposition heat increases substantially under high-pressure conditions, with values rising from baseline measurements at 0.1 MPa to significantly higher values at 2-4 MPa pressure ranges [2]. This increase in decomposition enthalpy suggests that the high-pressure environment promotes more complete decomposition reactions and potentially enables secondary reactions that are not thermodynamically favorable under atmospheric conditions.

The mechanism function under high-pressure conditions deviates from the simple first-order kinetics observed at ambient pressure. High-pressure differential scanning calorimetry analysis reveals that the decomposition mechanism changes from the unimolecular gas-phase reaction to a more complex liquid-phase process involving multiple simultaneous reactions [2]. This mechanistic transition is attributed to the condensed-phase environment created by elevated pressure, which facilitates intermolecular interactions and secondary decomposition pathways.

The pressure-induced changes in decomposition mechanisms also affect the product distribution. Under high-pressure conditions, the formation of condensed-phase intermediates becomes more favorable, leading to different decomposition products compared to atmospheric pressure conditions [2]. These mechanistic changes have significant implications for the safety and performance characteristics of triethylene glycol dinitrate in high-pressure applications.

Kinetic Modeling of Detonation Reactions

The kinetic modeling of triethylene glycol dinitrate detonation reactions involves complex mathematical frameworks that account for the rapid chemical transformations occurring during explosive decomposition. The primary kinetic model is based on the Arrhenius equation, which describes the temperature dependence of reaction rates through the relationship between activation energy and pre-exponential factors [4].

The activation energy for triethylene glycol dinitrate decomposition has been determined through isoconversional kinetic analysis methods, yielding values in the range of 149.24 to 162.88 kJ/mol . These activation energies correspond to the energy barrier that must be overcome for the initial O-NO₂ bond cleavage, which represents the rate-determining step in the decomposition sequence. The pre-exponential factor, representing the frequency of molecular collisions with sufficient energy for reaction, ranges from 6.51×10¹³ to 2.95×10¹⁵ s⁻¹ .

The kinetic equation for triethylene glycol dinitrate decomposition can be expressed as:

$$ \frac{d\alpha}{dt} = A \cdot e^{-E_a/RT} \cdot f(\alpha) $$

where α represents the extent of conversion, A is the pre-exponential factor, E_a is the activation energy, R is the gas constant, T is temperature, and f(α) is the mechanism function . For triethylene glycol dinitrate, the mechanism function follows f(α) = 1-α, indicating first-order reaction kinetics.

The detonation kinetics modeling reveals that the decomposition process initiates with the homolytic cleavage of the O-NO₂ bond, generating nitrate radicals and organic fragments [4]. The calculated bond dissociation energy for the O-NO₂ bond in triethylene glycol dinitrate is 156.1 kJ/mol, which corresponds well with experimentally determined activation energies [6]. This agreement between theoretical and experimental values validates the proposed decomposition mechanism.

Advanced kinetic modeling incorporating pressure effects demonstrates that the detonation velocity is strongly influenced by temperature and pressure conditions. Under heavily confined conditions at 60°F, the detonation velocity reaches approximately 5950 m/s . The kinetic parameters show that higher pressure conditions generally result in faster reaction rates due to the decreased activation energy barriers and increased collision frequencies in the condensed phase.

Critical Temperature Determination

The critical temperature determination for triethylene glycol dinitrate involves identifying the temperature threshold above which thermal explosion becomes inevitable under specific conditions. The critical temperature, designated as T_be, represents a crucial safety parameter that defines the upper limit for safe handling and storage of the energetic material [2].

Experimental determination of the critical temperature utilizes high-pressure differential scanning calorimetry combined with thermal explosion theory. The critical temperature is determined by analyzing the balance between heat generation from decomposition reactions and heat dissipation to the environment [2]. Under atmospheric pressure conditions, the critical temperature for triethylene glycol dinitrate is significantly higher than that of more sensitive explosives such as nitroglycerin.

The pressure dependence of the critical temperature reveals that elevated pressure conditions result in decreased critical temperatures. This relationship is attributed to the pressure-induced changes in decomposition mechanisms and the enhanced heat generation under high-pressure conditions [2]. The critical temperature decreases approximately 10-15°C for every 1 MPa increase in pressure, indicating a strong pressure sensitivity of the thermal explosion threshold.

The influence of triethylene glycol dinitrate content on the critical temperature of composite propellants shows an interesting trend. Higher triethylene glycol dinitrate content generally leads to increased critical temperatures, suggesting that triethylene glycol dinitrate acts as a thermal stabilizer in composite formulations [2]. This stabilizing effect is attributed to the relatively high thermal stability of triethylene glycol dinitrate compared to other nitrate esters and its ability to absorb heat through endothermic processes before reaching its decomposition threshold.

Mathematical modeling of the critical temperature involves solving the thermal explosion equations that account for the generation and dissipation of heat during decomposition. The critical temperature can be calculated using the relationship:

$$ T{be} = \frac{Ea}{R \ln(\frac{AEa \rho Q}{RT{be}^2 \lambda})} $$

where ρ is the density, Q is the heat of decomposition, and λ is the thermal conductivity [2]. This equation demonstrates the interdependence of kinetic parameters, thermodynamic properties, and transport phenomena in determining the critical temperature.

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

Dates

Effects of pressure and TEGDN content on decomposition reaction mechanism and kinetics of DB gun propellant containing the mixed ester of TEGDN and NG

Jian-hua Yi, Feng-qi Zhao, Si-yu Xu, La-ying Zhang, Hong-xu Gao, Rong-zu HuPMID: 19059712 DOI: 10.1016/j.jhazmat.2008.10.107

Abstract

The effects of pressure and triethyleneglycol dinitrate (TEGDN) content on the decomposition reaction mechanism and kinetics of the double-base (DB) gun propellant composed of mixed ester of TEGDN and nitroglycerin (NG), and nitrocellulose (NC) were investigated by high-pressure differential scanning calorimetry (PDSC). The results show that the high pressure can decrease the DSC peak temperature, increase the decomposition heat; with the increase in the content of TEGDN, the decomposition heat decreases below 2MPa and rises at 4MPa. The high pressure can change the decomposition reaction mechanism and the kinetics of the DB gun propellant under 0.1MPa; the high TEGDN content does not change the mechanism functions, and the kinetic equation has a little difference between the sample and the control propellant; the high pressure makes the critical temperature (T(be)) of thermal explosion of the sample decrease, while the high TEGDN content make it present a increasing trend, and the DB gun propellant containing high content of TEGDN has a better thermal stability.A comparison of the toxicology of triethylene glycol dinitrate and propylene glycol dinitrate

M E Andersen, R G MehlPMID: 4770674 DOI: 10.1080/0002889738506893